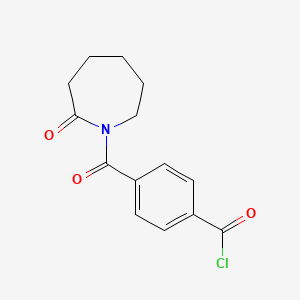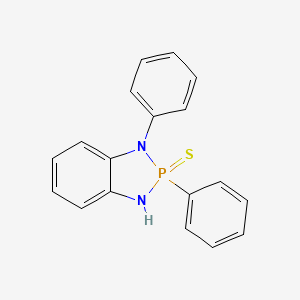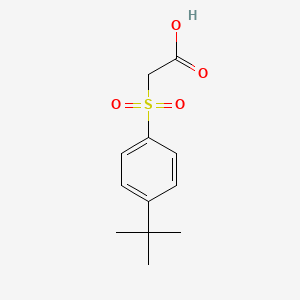
4-(2-Oxoazepane-1-carbonyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxoazepane-1-carbonyl)benzoyl chloride is an organic compound with the molecular formula C14H14ClNO3. It is a derivative of benzoyl chloride, featuring an azepane ring with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-oxoazepane-1-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the acyl chloride group. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxoazepane-1-carbonyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(2-Oxoazepane-1-carbonyl)benzoic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction is usually conducted in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various amides, esters, and thioesters.
Hydrolysis: 4-(2-Oxoazepane-1-carbonyl)benzoic acid.
Reduction: 4-(2-Hydroxyazepane-1-carbonyl)benzoyl chloride.
Applications De Recherche Scientifique
4-(2-Oxoazepane-1-carbonyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler analogue with a similar acyl chloride group but without the azepane ring.
4-Oxoazepane-1-carboxylic Acid: A precursor in the synthesis of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride.
4-(2-Hydroxyazepane-1-carbonyl)benzoyl Chloride: A reduced form of the compound.
Uniqueness
This compound is unique due to the presence of both an azepane ring and an acyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
925668-22-0 |
|---|---|
Formule moléculaire |
C14H14ClNO3 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
4-(2-oxoazepane-1-carbonyl)benzoyl chloride |
InChI |
InChI=1S/C14H14ClNO3/c15-13(18)10-5-7-11(8-6-10)14(19)16-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2 |
Clé InChI |
MAOUTRLYLJXKEH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)


![5-(3-chlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14168419.png)



![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)
